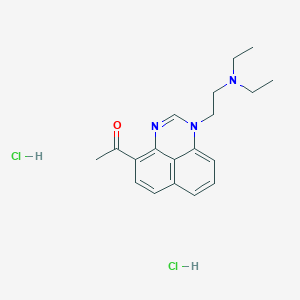

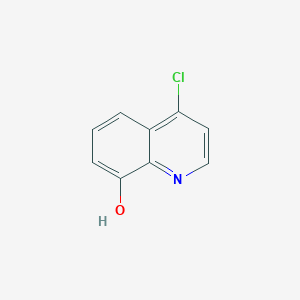

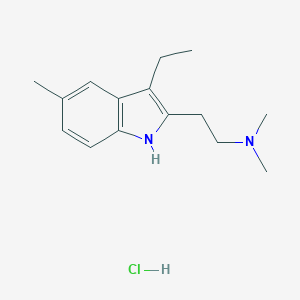

4-Chloroquinolin-8-ol

Vue d'ensemble

Description

4-Chloroquinolin-8-ol is a compound that belongs to the quinoline family, known for its versatile applications in medicinal chemistry and materials science. The interest in such compounds arises from their structural diversity and potential bioactivity, prompting research into their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of 4-Chloroquinolin-8-ol derivatives often involves multi-step processes including condensation, cyclization, hydrolysis, and chlorination. Jiang Jia-mei (2010) reported synthesizing a related compound, 4-Chloro-8-methoxyquinoline, with an overall yield of 33.81% using optimized reaction conditions and confirming the product via 1H NMR and MS analysis (Jiang Jia-mei, 2010).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic and analytical techniques. For example, Murugavel et al. (2017) performed crystal structure analysis and spectroscopic investigations (NMR, FT-IR, FT-Raman, and UV–Vis) on a novel 4-chloroquinoline derivative, complementing the experimental data with quantum chemical calculations (Murugavel et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloroquinolin-8-ol derivatives may include nucleophilic substitution reactions, as reported by Ismail et al. (2000), where the 4-chloro group was substituted to yield various biologically active quinolinones (Ismail et al., 2000).

Physical Properties Analysis

The physical properties of 4-Chloroquinolin-8-ol derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be affected by substitutions at various positions on the quinoline ring.

Chemical Properties Analysis

The chemical properties, including reactivity and chemical stability, are influenced by the molecular structure of the compound. The presence of the chloro group at the 4-position and hydroxy group at the 8-position can significantly impact the compound's electrophilic and nucleophilic reaction capabilities.

References

- (Jiang Jia-mei, 2010) - Synthesis of 4-Chloro-8-methoxyquinoline.

- (Murugavel et al., 2017) - Synthesis, crystal structure analysis, and spectral investigations of a novel 4-chloroquinoline derivative.

- (Ismail et al., 2000) - Chemistry of Substituted Quinolinones: Synthesis and Nucleophilic Reactions.

Applications De Recherche Scientifique

Antimicrobial Activity

4-Chloroquinolin-8-ol, as part of Halquinol (which contains 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol), has shown promising antimicrobial properties. It's used as an antibacterial, antifungal, and antiprotozoal agent, particularly in poultry and swine rearing to combat microbial infections and promote growth. A study developed a simple, rapid, and economical TLC method for its identification and quantification, highlighting its significance in maintaining animal health and safety in food products (Pavithra et al., 2011). Another research developed an HPLC method for quantification of Halquinol in pharmaceutical dosage forms, further supporting its application in veterinary medicine (Kandepu et al., 2012).

Antituberculosis Activity

Cloxyquin (5-chloroquinolin-8-ol) has been evaluated for its in vitro activities against Mycobacterium tuberculosis. Studies indicate it exhibits significant antituberculosis activity, even against multidrug-resistant isolates. This suggests potential repurposing of cloxyquin for tuberculosis treatment, addressing the urgent need for new antimicrobial agents in the fight against this disease (Hongmanee et al., 2006).

Analytical and Quality Control Applications

The determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparations has been enhanced through analytical methodologies like Thin Layer Chromatography (TLC) and Reverse Phase High Performance Liquid Chromatography (RP-HPLC). These techniques provide reliable, precise, and economical options for the quality control analysis of halquinol, ensuring the safety and efficacy of pharmaceutical products containing these compounds (Pavithra et al., 2011; Kandepu et al., 2012).

Repurposing for New Therapeutic Applications

Recent research explores the repurposing of clioquinol and related compounds for new therapeutic applications beyond their antimicrobial properties. This includes potential uses in cancer therapy and the treatment of Alzheimer's disease, capitalizing on their ability to inhibit proteasome function, bind copper, and dissolve beta-amyloid plaques. Such innovative approaches underscore the versatility of 4-chloroquinolin-8-ol derivatives and their potential to contribute to the development of treatments for diverse and challenging diseases (Mao & Schimmer, 2008).

Safety And Hazards

The safety information for 4-Chloroquinolin-8-ol includes a warning signal. The hazard statements are H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Propriétés

IUPAC Name |

4-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPRJVQVGXOXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327643 | |

| Record name | 4-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinolin-8-ol | |

CAS RN |

57334-36-8 | |

| Record name | 4-Chloro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57334-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)

![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)

![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)